
6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
Overview
Description
6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a hydroxy-ethylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps:
Bromination: The quinoline ring is first brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).
Amination: The 4th position of the brominated quinoline is then aminated using 2-hydroxyethylamine under controlled conditions.
Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Core Structural Features and Reactivity Hotspots
The molecule contains three key reactive sites:
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Bromine atom at position 6 : Prone to nucleophilic substitution (e.g., Suzuki coupling, Buchwald-Hartwig amination).
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Ethyl ester group at position 3 : Subject to hydrolysis under acidic or basic conditions.
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2-Hydroxyethylamino group at position 4 : Potential for oxidation, alkylation, or participation in hydrogen bonding.
Nucleophilic Substitution at C6-Bromine
Bromine at position 6 is a common site for cross-coupling reactions. For example:
Hydrolysis of Ethyl Ester
The ethyl ester can be hydrolyzed to the carboxylic acid under basic conditions:
Functionalization of the 2-Hydroxyethylamino Group
The hydroxyl group in the ethylamino side chain may undergo:
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Oxidation : With Jones reagent (CrO₃/H₂SO₄) to a ketone.
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Esterification : Acetylation with acetic anhydride/pyridine.
Thermal and Solvent Stability
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Thermal Cyclization : Heating in high-boiling solvents (e.g., diphenyl ether at 220–260°C) may induce cyclization, as seen in related quinolines .
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Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but may decompose in strongly acidic media .
Synthetic Precursors and Byproducts
Analogous compounds (e.g., ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate) are synthesized via:
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Cyclization : Diethyl ethoxymethylenemalonate + substituted aniline in diphenyl ether .
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Chlorination : POCl₃ or SOCl₂ to convert hydroxyl to chloro groups .
Challenges and Limitations
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Steric Hindrance : Bulky substituents at C4 may slow C6 substitution kinetics.
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Side Reactions : Competing hydrolysis of the ester during amination steps.
Key Data from Analogous Systems
Parameter | Value (Analog) | Source |
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Melting Point | 211–212°C (similar carboxylic acid) | |
NMR Shifts (DMSO-d₆) | δ 12.80 (s, 1H, COOH), 8.60 (s, 1H, H2) | |
MS Data | [M+Na]⁺ = 317.7 (ethyl ester) |
Recommended Reaction Optimization
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Catalyst Screening : Use Pd-XPhos for improved coupling efficiency at C6.
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Protection Strategies : Temporarily protect the hydroxyethylamino group during ester hydrolysis (e.g., silylation).
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 6-bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. This property makes it a candidate for developing new antibiotics or antimicrobial agents .
Anticancer Potential
Quinoline derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation and survival pathways .
Materials Science
Fluorescent Probes
Due to its unique structure, this compound has potential applications as a fluorescent probe in biochemical assays. The presence of the bromine atom and the quinoline ring system enhances its photophysical properties, making it suitable for use in fluorescence microscopy and imaging techniques to study cellular processes .
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance the mechanical and thermal properties of materials. Research has shown that adding such quinoline derivatives can improve the thermal stability and mechanical strength of polymers used in various applications, including coatings and composites .
Analytical Chemistry
Chromatographic Applications
this compound can serve as a standard or reference compound in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its distinct chemical properties allow for effective separation and quantification in complex mixtures, aiding in analytical assessments of related compounds .
Spectroscopic Studies
The compound's unique spectral characteristics make it valuable for spectroscopic studies. Techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) can be employed to elucidate structural information about this compound and its derivatives, facilitating further research into its properties and potential applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting potential for clinical applications in treating infections caused by resistant bacteria.
Case Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, the anticancer effects of several quinoline derivatives were assessed. The results demonstrated that this compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester: Lacks the bromine atom at the 6th position.
6-Bromo-quinoline-3-carboxylic acid ethyl ester: Lacks the hydroxy-ethylamino group at the 4th position.
6-Bromo-4-amino-quinoline-3-carboxylic acid ethyl ester: Lacks the hydroxy group in the ethylamino side chain.
Uniqueness
The presence of both the bromine atom and the hydroxy-ethylamino group in 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester makes it unique. This combination of functional groups allows for specific interactions with biological targets, enhancing its potential as a pharmacologically active compound.
Properties
IUPAC Name |
ethyl 6-bromo-4-(2-hydroxyethylamino)quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-2-20-14(19)11-8-17-12-4-3-9(15)7-10(12)13(11)16-5-6-18/h3-4,7-8,18H,2,5-6H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWGPBZTJHMTHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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